molecular formula C25H20N2O3 B2380465 AOH1160

AOH1160

Cat. No.: B2380465
M. Wt: 396.4 g/mol
InChI Key: COPRLRLXDBSLET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AOH1160 involves the reaction of 2-phenoxyaniline with 2-bromoacetyl-1-naphthamide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

AOH1160 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .

Scientific Research Applications

AOH1160 has a wide range of applications in scientific research:

Mechanism of Action

AOH1160 exerts its effects by inhibiting proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair. By binding to PCNA, this compound disrupts the DNA replication process, leading to cell-cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on rapid DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AOH1160

This compound is unique due to its high selectivity for PCNA and its ability to induce apoptosis specifically in cancer cells without causing toxicity to nonmalignant cells. This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPRLRLXDBSLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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